(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

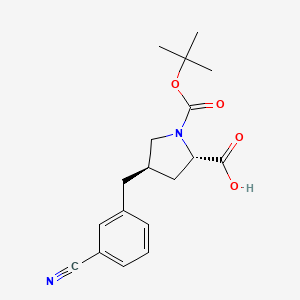

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a 3-cyanobenzyl group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-cyanobenzyl bromide.

Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.

Alkylation: The Boc-protected pyrrolidine is then alkylated with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

Oxidation: Carboxylates, esters.

Reduction: Amines, amides.

Substitution: Deprotected pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chiral Building Block

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as an essential chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is vital for producing enantiomerically pure products.

Synthetic Routes

The synthesis typically begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate. The following steps outline the general synthetic route:

- Protection of Pyrrolidine : The nitrogen atom of pyrrolidine is protected using tert-butyl chloroformate to form Boc-protected pyrrolidine.

- Alkylation : The Boc-protected pyrrolidine undergoes alkylation with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine or carboxylic acid as needed for further reactions.

This compound has been investigated for its potential as a selective N-Methyl-D-Aspartate (NMDA) receptor antagonist, which plays a critical role in synaptic plasticity and memory function. The biological activity primarily involves interactions with various receptors in the central nervous system.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring significantly affect the compound's potency and selectivity towards NMDA receptors:

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

The presence of the cyano group enhances binding affinity compared to other substituents, highlighting the importance of structural features in determining biological activity.

Drug Development

In recent studies, this compound has been utilized as an intermediate in the synthesis of novel neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit NMDA receptors positions it as a promising candidate for further development.

Green Chemistry Applications

Research has also focused on optimizing synthetic routes to minimize environmental impact. For instance, methods that eliminate harmful solvents and reduce waste during the synthesis of this compound have been explored, aligning with green chemistry principles.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The Boc group can be cleaved in biological environments, releasing the active compound to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the nitrile group, which may affect its reactivity and binding properties.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a nitrile, altering its electronic properties and potential interactions.

Uniqueness

The presence of the 3-cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid provides unique electronic and steric properties that can influence its reactivity and binding affinity in various applications. This makes it a valuable compound in the synthesis of complex molecules and in the development of pharmaceuticals with specific target interactions.

Biologische Aktivität

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959582-18-4, is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₈H₂₂N₂O₄, with a molecular weight of 330.38 g/mol. It is typically stored at temperatures between 2-8°C and is soluble in methanol. The compound exhibits a melting point range of 114-118°C and demonstrates optical purity with an enantiomeric excess greater than 98% .

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system. It has been investigated for its potential as a selective NMDA receptor antagonist, which plays a crucial role in synaptic plasticity and memory function.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring and the introduction of various substituents significantly affect the compound's potency and selectivity towards NMDA receptors. For instance, the presence of a cyano group at the benzyl position enhances binding affinity compared to other substituents .

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

Case Studies

Several studies have highlighted the biological implications of this compound:

- NMDA Receptor Studies : Research indicates that analogs of this compound exhibit significant selectivity for NMDA receptor subtypes, with IC50 values as low as 200 nM for certain derivatives. This selectivity is crucial for developing therapeutics aimed at neurological disorders where NMDA receptor modulation is beneficial .

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can enhance the efficacy of existing anticancer drugs like sorafenib, suggesting potential applications in cancer therapy.

- Synthetic Applications : The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals targeting various biological pathways. Its chiral nature allows for the synthesis of enantiomerically pure products essential in drug development .

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYOWAFFGWIGHV-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376048 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-18-4 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.